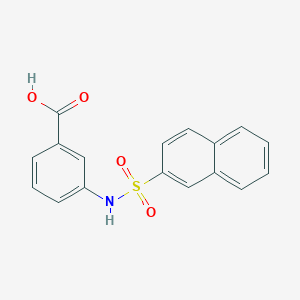

3-(Naphthalene-2-sulfonamido)benzoic acid

Description

Significance of Sulfonamide and Benzoic Acid Scaffolds in Modern Medicinal Chemistry

The sulfonamide functional group has been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s, which heralded the era of systemic antibacterial agents. wikipedia.orgnih.gov This scaffold (–SO₂NH–) is considered versatile and promising in drug discovery, demonstrating a wide array of biological activities. nih.gov Beyond their initial use as antibiotics, sulfonamides are integral components of drugs for various conditions, including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. wikipedia.orgnih.gov The chemical group is found in diuretics (e.g., hydrochlorothiazide), anticonvulsants, sulfonylurea antidiabetics, and certain COX-2 inhibitors. wikipedia.org The enduring importance of sulfonamides lies in their synthetic accessibility and their ability to act as a key pharmacophoric element, often involved in critical binding interactions with biological targets like proteases and carbonic anhydrases. nih.govnih.gov

Similarly, the benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the pharmaceutical industry. nih.govnih.gov It is naturally present in many plants and is used industrially as a preservative in food, cosmetic, and pharmaceutical products due to its antimicrobial and antifungal properties. nih.govchemicalbook.comdrugs.com In drug design, benzoic acid and its derivatives serve as crucial intermediates for synthesizing more complex therapeutic agents. nih.govchemicalbook.com The carboxylic acid group can participate in important ionic and hydrogen bond interactions within enzyme active sites, making it a common feature in molecules designed to inhibit enzymes like lipases. chemicalbook.com The presence of the benzoic acid moiety in a molecule can influence its pharmacological and biological properties, and it is found in a range of approved medications. nih.govchemicalbook.com

Contextualization of 3-(Naphthalene-2-sulfonamido)benzoic Acid within Drug Discovery Research

The compound this compound combines the sulfonamide linker, a naphthalene (B1677914) ring system, and a benzoic acid moiety. While extensive research on this exact molecule is not widely published, its structural components place it firmly within active areas of drug discovery. The broader class of naphthalene sulfonamides has been a significant focus of research, particularly in oncology and metabolic diseases. For instance, a series of naphthalene sulfonamide derivatives were synthesized and investigated as potent tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. tandfonline.com In these studies, modifications to the naphthalene ring and the groups attached to the sulfonamide were critical for potent activity against cancer cell lines. tandfonline.comnih.gov

More specifically, the "3-sulfonamido benzoic acid" core is the subject of cutting-edge research. A 2025 study reported the discovery of novel 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target for inflammatory conditions like acute lung injury (ALI). nih.gov In that research, a lead compound from this class significantly reduced inflammatory responses in a preclinical model of ALI. nih.gov Furthermore, other isomers, such as naphthalene-1-sulfonamide (B86908) derivatives, have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for diabetes and atherosclerosis. nih.govresearchgate.net The naphthalene scaffold itself is present in numerous FDA-approved drugs and is recognized as a key building block in drug development for its wide range of biological activities. ekb.eg These research programs highlight the therapeutic potential inherent in the structural architecture of this compound.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape shows that while this compound is available as a research chemical, it has not been the specific subject of extensive biological investigation itself. scbt.comnih.gov Instead, research has concentrated on related analogs and broader chemical classes. Active research focuses on naphthalene sulfonamides as anticancer agents that inhibit tubulin polymerization and on 3-sulfonamido benzoic acids as anti-inflammatory agents targeting the P2Y14 receptor. tandfonline.comnih.gov

This context reveals several unexplored avenues for this compound:

P2Y14 Receptor Antagonism: Given that the 3-sulfonamido benzoic acid scaffold is a potent P2Y14 receptor antagonist, a primary unexplored avenue is to synthesize and test this compound specifically for this activity. nih.gov Its potential as an anti-inflammatory agent for conditions like acute lung injury remains to be determined.

Anticancer Activity: The proven anticancer activity of other naphthalene-sulfonamide derivatives suggests that this compound should be evaluated for its potential as an anticancer agent. tandfonline.comnih.gov Specifically, its ability to inhibit tubulin polymerization or act on other cancer-related targets like topoisomerases is a clear area for future investigation. tandfonline.comnih.gov

FABP4 Inhibition: Research on naphthalene-1-sulfonamide derivatives as inhibitors of FABP4 opens the possibility that this naphthalen-2-yl isomer could also have activity against FABP4 or other fatty acid binding proteins. nih.govresearchgate.net Investigating its potential in the context of metabolic diseases like diabetes and atherosclerosis is a logical next step.

Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent starting point for SAR studies. Systematic modifications, such as changing the substitution pattern on the benzoic acid ring or altering the position of the sulfonyl group on the naphthalene ring, could lead to the discovery of new and more potent therapeutic agents.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₄S | scbt.comnih.gov |

| Molecular Weight | 327.35 g/mol | scbt.comnih.gov |

| CAS Number | 186032-64-4 | bldpharm.com |

| PubChem CID | 730263 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(naphthalen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLUFCAOPPZISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modifications of 3 Naphthalene 2 Sulfonamido Benzoic Acid and Its Derivatives

Synthetic Pathways to 3-(Naphthalene-2-sulfonamido)benzoic Acid

The synthesis of this compound is rooted in fundamental reactions of organic chemistry, primarily focusing on the formation of a sulfonamide bond. This key linkage is typically constructed by reacting an amine with a sulfonyl chloride, a robust and well-documented method.

Established Synthetic Methods for Sulfonamido Benzoic Acid Derivatives

The most prevalent and established method for synthesizing sulfonamido benzoic acid derivatives involves the nucleophilic substitution reaction between an aminobenzoic acid and an aryl sulfonyl chloride. rsc.orgnih.govresearchgate.net This reaction, a variation of the Hinsberg test for amines, is widely applicable and forms the cornerstone of sulfonamide synthesis.

The general synthetic scheme begins with the reaction of an amino-substituted benzoic acid with a sulfonyl chloride. For the specific synthesis of this compound, the reactants are 3-aminobenzoic acid and naphthalene-2-sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net Common bases used for this purpose include organic amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate. researchgate.netnih.gov

Key Steps in the Synthesis:

Activation: The sulfonyl chloride acts as an electrophile, with the sulfur atom being susceptible to nucleophilic attack.

Nucleophilic Attack: The amino group (-NH2) of the aminobenzoic acid acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

Elimination: A chloride ion is eliminated.

Deprotonation: The base removes a proton from the nitrogen atom, forming the stable sulfonamide linkage and the hydrochloride salt of the base.

The reaction is often performed in a suitable solvent, such as acetone (B3395972) or dichloromethane (B109758), at temperatures ranging from 0 °C to room temperature. nih.gov Newer methods have also explored more environmentally friendly conditions, such as using water as a solvent. The resulting sulfonamide product can then be isolated and purified, often through acidification, filtration, and recrystallization.

Optimization Strategies in the Synthesis of this compound

Optimizing the synthesis of this compound focuses on improving reaction yield, purity, and efficiency while minimizing harsh conditions and byproducts. Several factors can be fine-tuned to achieve these goals.

Choice of Base and Solvent: The selection of the base and solvent system is critical. While traditional methods often use pyridine both as a base and a solvent, modern approaches may use a non-nucleophilic base like triethylamine in an inert solvent like dichloromethane to simplify purification. The use of biphasic conditions or aqueous basic conditions can also facilitate easier work-up. nih.gov For instance, using sodium carbonate in an aqueous-organic mixture allows for simple separation of the product after acidification.

Reaction Conditions:

Temperature Control: The initial reaction is often started at a lower temperature (e.g., 0 °C) to control the exothermic nature of the acylation and is then allowed to warm to room temperature to ensure the reaction goes to completion.

Reagent Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution can prevent side reactions and the formation of undesired bis-sulfonated products.

Modern Synthetic Approaches: Recent developments in sulfonamide synthesis offer avenues for optimization. The use of sulfonyl fluorides activated by Lewis acids like calcium triflimide [Ca(NTf2)2] presents a milder alternative to highly reactive sulfonyl chlorides, potentially improving functional group compatibility. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions provide a convergent and flexible route, allowing for the late-stage introduction of either the aryl sulfonyl or the amine moiety, which can be advantageous for building libraries of related compounds. nih.gov

The following table summarizes various conditions that can be optimized for the synthesis of sulfonamides.

| Parameter | Traditional Method | Optimized/Modern Approach | Rationale for Optimization |

| Sulfur Electrophile | Sulfonyl Chloride | Sulfonyl Fluoride, DABSO | Increased stability, milder activation, better functional group tolerance. rsc.orgnih.gov |

| Catalyst/Promoter | None (Stoichiometric Base) | Palladium Catalysts, Lewis Acids (e.g., Ca(NTf2)2) | Catalytic turnover, milder conditions, broader substrate scope. nih.govnih.gov |

| Base | Pyridine, Triethylamine | Sodium Carbonate, Weaker Bases | Easier removal, improved cost-effectiveness, potentially greener. |

| Solvent | Dichloromethane, Pyridine | Water, 2-MeTHF | Reduced environmental impact, simplified workup. researchgate.net |

| Energy Input | Reflux/Heating | Room Temperature, Microwave Irradiation | Faster reaction times, improved energy efficiency. nih.gov |

Design and Synthesis of Naphthalene-Sulfonamide Benzoic Acid Analogues

The structural framework of this compound serves as a versatile scaffold for designing new molecules, often with the goal of achieving or enhancing specific biological activities. By systematically modifying the three key components—the naphthalene (B1677914) ring, the sulfonamide linker, and the benzoic acid moiety—researchers can explore structure-activity relationships (SAR) to develop potent and selective agents. nih.govnih.gov182.160.97

Rational Design Principles for Structural Variation

The rational design of analogues is guided by an understanding of how molecular structure influences biological function. 182.160.97slideshare.net For a molecule like this compound, which may act as an enzyme inhibitor, design principles often focus on optimizing interactions with a biological target. nih.gov

Naphthalene Moiety: This large, hydrophobic group often plays a crucial role in binding, fitting into hydrophobic pockets within a target protein. nih.govresearchgate.net Modifications can include introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto the ring to probe for additional interactions or to alter the electronic properties and metabolic stability of the compound. nih.gov The position of the sulfonamide on the naphthalene ring (e.g., naphthalene-1-sulfonamide (B86908) vs. naphthalene-2-sulfonamide) can also dramatically alter the binding geometry and subsequent activity. researchgate.netnih.gov

Benzoic Acid Moiety: The carboxylic acid group is typically a key pharmacophoric element, often acting as a hydrogen bond donor/acceptor or forming ionic interactions with positively charged residues (like arginine or lysine) in an enzyme's active site. nih.gov Its acidic nature is a critical property. Design strategies involve moving the position of the carboxylic acid group (ortho-, meta-, para-) or replacing it entirely with bioisosteric groups to fine-tune acidity, permeability, and metabolic stability. nih.govresearchgate.net

Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is a powerful tool in this process. By visualizing how a lead compound binds to its target, chemists can rationally design new analogues with modifications predicted to enhance binding affinity and selectivity. nih.govresearchgate.net

Synthesis of Bioisosteric Derivatives

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently targeted for bioisosteric replacement to address issues like poor membrane permeability and potential metabolic liabilities. nih.govnih.gov Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa comparable to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. drughunter.comrsc.org The synthesis of 5-substituted-1H-tetrazoles is often achieved from nitrile precursors through cycloaddition with an azide (B81097) source, such as sodium azide. nih.gov

Acyl Sulfonamides: These functional groups can also mimic the acidic proton and hydrogen bonding capacity of carboxylic acids, sometimes leading to enhanced potency. drughunter.comrsc.org They are typically synthesized by reacting a primary sulfonamide with an acyl chloride or by coupling a carboxylic acid with a sulfonamide. researchgate.net

Naphthalene Bioisosteres: The naphthalene ring can be replaced with other (hetero)aromatic systems to explore different binding interactions or improve properties like solubility. Potential bioisosteres include quinoline, isoquinoline, benzofuran, or indole (B1671886) moieties. nih.gov The synthesis of these analogues would involve coupling the appropriate heterocyclic sulfonyl chloride with 3-aminobenzoic acid.

The following table presents common bioisosteric replacements for the key functional groups in this compound.

| Original Group | Bioisostere | Rationale for Replacement |

| Carboxylic Acid | 1H-Tetrazole | Similar acidity (pKa), increased metabolic stability, different spatial arrangement of H-bond donors/acceptors. drughunter.comopenaccessjournals.com |

| Acyl Sulfonamide | Mimics acidity, can form additional hydrogen bonds, potentially improving potency. nih.govrsc.org | |

| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. nih.gov | |

| Naphthalene | Quinoline/Isoquinoline | Introduces a nitrogen atom for potential new hydrogen bonding interactions, can alter solubility and basicity. nih.gov |

| Indole | A common pharmacophore that can participate in hydrogen bonding and π-stacking interactions. | |

| Benzofuran/Benzothiophene | Replaces one aromatic ring with a five-membered heterocycle, altering size, shape, and electronic properties. |

Preparation of Functionalized Analogues for Enhanced Biological Activity

The synthesis of functionalized analogues is a direct extension of rational design, aimed at systematically probing the chemical space around the parent molecule to map the structure-activity relationship (SAR). researchgate.net This involves preparing a series of compounds where specific positions on the naphthalene or benzoic acid rings are substituted with various functional groups.

For example, a library of analogues could be synthesized by reacting naphthalene-2-sulfonyl chloride with a panel of substituted aminobenzoic acids (e.g., 3-amino-4-chlorobenzoic acid, 3-amino-5-nitrobenzoic acid, etc.). Conversely, a series could be prepared by reacting 3-aminobenzoic acid with various substituted naphthalene-sulfonyl chlorides. nih.gov

Synthetic Strategies for Functionalization:

Using Substituted Starting Materials: The most straightforward approach is to begin the synthesis with commercially available or readily prepared substituted anilines or sulfonyl chlorides.

Late-Stage Functionalization: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allow for the introduction of functional groups at a late stage in the synthesis. This is highly efficient for creating chemical diversity from a common intermediate, for instance, by coupling a bromo-substituted naphthalene sulfonamide derivative with various boronic acids. researchgate.net

Studies on related naphthalene sulfonamide inhibitors have shown that the introduction of small hydrophobic or halogen substituents can significantly impact biological activity. nih.govnih.gov For instance, in one study on naphthalene-1-sulfonamide inhibitors of Fatty Acid Binding Protein 4 (FABP4), placing a fluorine atom at different positions on an adjacent phenyl ring led to significant differences in inhibitory activity. researchgate.net Such findings underscore the importance of synthesizing and testing a diverse set of functionalized analogues to fully understand the SAR and identify compounds with optimal biological profiles. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Naphthalene Sulfonamido Benzoic Acids

Elucidation of Key Structural Features for Biological Activity

Influence of the Naphthalene (B1677914) Moiety

The naphthalene scaffold, a bicyclic aromatic system, is a prevalent feature in many medicinally important compounds, contributing to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egijpsjournal.com Its large, hydrophobic surface area can facilitate strong van der Waals and π-π stacking interactions within the binding pockets of target proteins.

In the context of SAR, the naphthalene ring often serves as an anchor, providing a rigid framework that orients the other functional groups for optimal interaction with a biological target. Studies on various naphthalene-based inhibitors have demonstrated that this moiety is crucial for potency. For example, in a series of inhibitors for the Keap1-Nrf2 protein-protein interaction (PPI), replacing a benzene core with a naphthalene core resulted in a 50-fold increase in potency. nih.gov This enhanced activity was attributed to stronger hydrophobic interactions and a more favorable π-cation interaction with key amino acid residues in the target's binding site. nih.gov Similarly, in the development of tubulin polymerization inhibitors, sulfonamide derivatives bearing a naphthalen-1-yl moiety exhibited the most potent antiproliferative activity against cancer cell lines when compared to phenyl or naphthalen-2-yl analogues. nih.govtandfonline.com These findings underscore the critical role of the naphthalene group in enhancing binding affinity and, consequently, biological activity. nih.govacs.org

Significance of the Sulfonamide Linkage

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. openaccesspub.org This functional group is not merely a linker but an active participant in molecular interactions, significantly influencing a compound's physicochemical properties and biological function.

Key attributes of the sulfonamide linkage include:

Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), enabling it to form strong, directional interactions with amino acid residues in a protein's active site. youtube.com

Metabolic Stability: Compared to isosteric amide bonds, the sulfonamide linkage is generally more resistant to metabolic degradation by proteases, which can enhance the pharmacokinetic profile of a drug.

Structural Rigidity and Geometry: The tetrahedral geometry of the sulfur atom and the specific bond angles of the sulfonamide group help to orient the attached naphthalene and benzoic acid moieties in a defined, low-energy conformation, which can be crucial for binding to a specific target. mdpi.com

The structural requirements for the activity of antibacterial sulfonamides, for instance, are well-defined, highlighting the importance of the sulfonamide group's direct attachment to an aromatic ring. slideshare.net

Role of the Benzoic Acid Core and its Substituents

The benzoic acid core is another critical pharmacophoric element. The carboxylic acid group is ionizable at physiological pH, which can be vital for forming ionic bonds or strong hydrogen bonds with positively charged residues like arginine or lysine in a binding pocket. This feature can also enhance the aqueous solubility of the compound.

Conformational Analysis and its Correlation with Biological Efficacy

The biological activity of a molecule is not solely dependent on its chemical composition but also on its three-dimensional shape or conformation. Conformational analysis of naphthalene sulfonamides reveals how the molecule orients itself in space, which is critical for its interaction with a biological target.

The rotational freedom around the C-S and S-N bonds of the sulfonamide linker allows the naphthalene and benzoic acid rings to adopt various spatial arrangements. However, weak intramolecular interactions and the inherent electronic properties of the molecule often lead to a limited number of low-energy, preferred conformations. mdpi.com Gas-phase electron diffraction and computational studies on naphthalenesulfonamides have shown that the orientation of the SO₂NH₂ fragment relative to the naphthalene frame is a key determinant of the molecule's shape. nih.gov

Bioisosteric Strategies in Optimizing Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. drughunter.combaranlab.org In the context of naphthalene-sulfonamido benzoic acids, bioisosteric modifications can be applied to each of the three core components.

A primary target for bioisosteric replacement is the carboxylic acid group of the benzoic acid moiety. While effective for binding, carboxylic acids can sometimes lead to poor metabolic stability or cell permeability. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa and can participate in similar ionic and hydrogen bonding interactions, but often offer improved lipophilicity and metabolic stability. drughunter.com

Acyl Sulfonamides: This replacement maintains the acidic proton and hydrogen bonding capabilities.

Hydroxamic acids and other acidic heterocycles.

The following table illustrates how the replacement of a carboxylic acid with different bioisosteres can impact biological activity, using Angiotensin II receptor antagonists as an example.

| Functional Group | IC₅₀ (nM) | Relative Potency |

| Carboxylic Acid | 275 | 1x |

| Sulfonamide | 100 | ~3x |

| Squarate | 25 | 11x |

| Tetrazole | 3 | 92x |

| (Data adapted from studies on Angiotensin II receptor antagonists) |

The sulfonamide linkage itself can be considered a bioisostere of an amide bond, often introduced to increase metabolic stability. drughunter.com Furthermore, the naphthalene ring can also be replaced. For instance, benzazaborinines have been explored as novel bioisosteric replacements for naphthalene in compounds like propranolol, demonstrating comparable potency and improved pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthalene Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds and for providing insights into the structural features that are most important for efficacy.

For naphthalene sulfonamide derivatives, QSAR models can be developed using a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as:

Electronic properties: (e.g., atomic charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP, the octanol-water partition coefficient)

Topological indices: (e.g., connectivity indices that describe how atoms are connected)

Several QSAR studies have been successfully applied to naphthalene derivatives and sulfonamides to model their activity against various targets, including antimicrobial and anticancer applications. researchgate.net For example, a QSAR study on naphthalene derivatives as inhibitors of aldosterone synthase identified descriptors related to radial distribution function and atomic van der Waals volumes as being important for activity. civilica.com By identifying which descriptors are most influential, QSAR models can guide the rational design of new derivatives with potentially improved activity. The robustness of a QSAR model is confirmed through rigorous validation techniques, ensuring its predictive power for new chemical entities.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular docking simulations can be employed to predict how 3-(Naphthalene-2-sulfonamido)benzoic acid interacts with various biological targets. For instance, given the structural similarities to known inhibitors of enzymes like tubulin and cyclooxygenases (COX), docking studies could hypothetically assess its binding affinity to these proteins. nih.govresearchgate.netsemanticscholar.org The process involves generating a three-dimensional model of the compound and placing it into the binding site of the target protein. Sophisticated scoring functions are then used to estimate the binding energy, which is a measure of the affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

In a hypothetical docking study against a protein target, the predicted binding affinity for this compound could be in the range observed for other naphthalene-based sulfonamides, which have shown promising binding energies. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Tubulin | -9.2 | 0.58 |

| COX-2 | -8.5 | 1.5 |

| HDAC8 | -7.9 | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for structurally related compounds.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. For this compound, these interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The benzoic acid moiety, with its carboxyl group, is a potential hydrogen bond donor and acceptor. The naphthalene (B1677914) ring is expected to engage in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding site. The sulfonamide group can also participate in hydrogen bonding. nih.govnih.gov Identifying these key interacting residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net

Interactive Data Table: Hypothetical Key Interacting Residues for this compound with a Target Protein

| Interacting Residue | Interaction Type |

| Arginine (Arg) | Hydrogen Bond (with carboxyl group) |

| Serine (Ser) | Hydrogen Bond (with sulfonamide oxygen) |

| Leucine (Leu) | Hydrophobic Interaction (with naphthalene ring) |

| Phenylalanine (Phe) | Pi-Pi Stacking (with naphthalene ring) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. An MD simulation of this compound complexed with a protein would start with the best-docked pose. The simulation would then calculate the forces between atoms and their subsequent movements over a set period, providing a trajectory of the system's evolution.

These simulations are valuable for assessing the stability of the predicted binding mode from docking studies. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. researchgate.netnih.govnih.gov MD simulations can also reveal conformational changes in both the ligand and the protein upon binding, which are often not captured by the static picture provided by molecular docking. This detailed understanding of the binding dynamics is essential for a comprehensive view of the ligand-target interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. These methods can provide insights into the reactivity, stability, and spectroscopic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, DFT calculations could predict the energies and spatial distributions of the HOMO and LUMO, highlighting the regions of the molecule most likely to be involved in chemical reactions. nih.govyoutube.com

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonamide groups, and positive potential around the acidic proton of the carboxyl group. researchgate.net

Interactive Data Table: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for structurally related compounds.

This compound possesses rotational freedom around its chemical bonds, allowing it to adopt various conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformers. By performing a conformational scan, where the energy is calculated as a function of specific dihedral angles, the most stable (lowest energy) conformation can be identified. nih.govuky.edu Understanding the preferred conformation is important as it can influence the molecule's ability to bind to a biological target.

Tautomerism, the interconversion of structural isomers, is another aspect that can be explored. While significant tautomerism is not immediately obvious for this compound, computational studies could investigate the relative stabilities of any potential, less common tautomeric forms to provide a complete picture of its chemical behavior.

Ligand-Based and Structure-Based Virtual Screening Approaches

In the realm of modern drug discovery and development, computational techniques are indispensable for identifying and optimizing lead compounds. Virtual screening, in particular, has emerged as a powerful tool for rapidly screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. The compound this compound, with its distinct structural features, serves as an interesting candidate for exploration using these computational methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active against a specific target. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov When the three-dimensional structure of the target protein is unknown, LBVS becomes a particularly valuable strategy. nih.gov This approach involves using a known active compound, such as a derivative of this compound, as a template to search for other compounds with similar properties in a large chemical database.

One of the common methods in LBVS is similarity searching, which quantifies the structural similarity between a reference compound and database compounds. The similarity is often calculated using molecular fingerprints and metrics like the Tanimoto coefficient. Another powerful LBVS technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Hypothetical Research Findings:

In a hypothetical study, this compound was identified as a moderate inhibitor of a novel kinase. To discover more potent inhibitors, a ligand-based virtual screening campaign was initiated. A 3D pharmacophore model was generated based on the conformation of this compound when bound to its hypothetical target. The model consisted of key features such as a hydrogen bond donor (from the sulfonamide N-H), two hydrogen bond acceptors (from the sulfonyl and carboxyl oxygens), and an aromatic ring feature (from the naphthalene group).

This pharmacophore model was then used to screen a virtual library of several million compounds. The initial hits were further filtered based on physicochemical properties to ensure drug-likeness. The top-ranking compounds were then subjected to a final visual inspection and selection for further biological evaluation.

| Compound ID | Tanimoto Coefficient | Pharmacophore Fit Score | Predicted IC₅₀ (µM) |

|---|---|---|---|

| ZINC12345678 | 0.85 | 0.92 | 2.5 |

| ZINC23456789 | 0.79 | 0.88 | 5.1 |

| ZINC34567890 | 0.91 | 0.95 | 1.8 |

| ZINC45678901 | 0.82 | 0.85 | 7.3 |

Structure-Based Virtual Screening (SBVS)

In contrast to LBVS, structure-based virtual screening requires the three-dimensional structure of the target protein, which is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov The core of SBVS is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov By simulating the binding process, molecular docking can estimate the binding affinity of a compound to the target, which is often represented as a docking score.

This approach allows for the screening of large compound libraries against a specific binding site on the protein. nih.gov The resulting hits can then be prioritized based on their docking scores and the predicted binding interactions with key amino acid residues in the active site.

Hypothetical Research Findings:

In a separate hypothetical study, the crystal structure of a key enzyme implicated in an inflammatory disease was resolved. A structure-based virtual screening campaign was launched to identify novel inhibitors of this enzyme. A library of commercially available compounds was screened against the active site of the enzyme using molecular docking software.

Interestingly, this compound was identified as one of the top-ranking hits from this virtual screen. The docking results predicted that the compound forms several key interactions with the enzyme's active site. The naphthalene moiety was predicted to occupy a hydrophobic pocket, while the sulfonamide and carboxylic acid groups were involved in hydrogen bonding with polar residues, anchoring the molecule in the binding site.

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | -9.8 | -45.2 | Arg12, Gln88, Phe102 |

| Hit Compound A | -10.2 | -48.1 | Arg12, Tyr90, Phe102 |

| Hit Compound B | -9.5 | -42.7 | Gln88, Ser100, Val101 |

| Hit Compound C | -9.3 | -41.9 | Arg12, Phe102 |

Following the virtual screening, the identified hits would typically be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted binding poses over time. nih.gov Subsequently, the most promising candidates would be acquired or synthesized for in vitro biological testing to validate their activity.

Pharmacological Profile and Developability Considerations Preclinical

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a primary determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. An in vitro assessment using liver microsomes is a standard industry practice to predict in vivo metabolic clearance. This assay exposes the compound to a preparation of endoplasmic reticulum from liver cells, which contains a high concentration of drug-metabolizing cytochrome P450 (CYP450) enzymes.

Detailed research findings on the microsomal stability of 3-(Naphthalene-2-sulfonamido)benzoic acid are not currently published. However, for a compound of this nature, such studies would be crucial. A high level of stability in human liver microsomes would suggest a lower first-pass metabolism and potentially a longer duration of action in the body. Conversely, rapid degradation would indicate that the compound is likely to be cleared quickly, which might necessitate more frequent dosing or suggest that it is not a viable drug candidate.

Research on other 3-sulfonamido benzoic acid derivatives has highlighted the importance of metabolic stability for this class of compounds. For instance, in the development of P2Y14R antagonists, derivatives were optimized to enhance metabolic stability in both rat and human microsomes, demonstrating the feasibility of modifying this scaffold to achieve favorable pharmacokinetic properties.

Table 1: Illustrative In Vitro Metabolic Stability Data

| Parameter | Value |

|---|---|

| Test System | Human Liver Microsomes |

| Incubation Time | 0, 15, 30, 60 min |

| Compound Concentration | 1 µM |

| Half-Life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

| Predicted In Vivo Clearance | Data not available |

Aqueous Solubility and Permeability Enhancement Research

Aqueous solubility and membrane permeability are fundamental properties that govern the absorption of an orally administered drug. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and high permeability (Class II) or low solubility and low permeability (Class IV) often present significant formulation challenges.

The structure of this compound, with its naphthalene (B1677914) and benzoic acid moieties, suggests that it is likely a lipophilic compound with poor aqueous solubility. The presence of a carboxylic acid group may provide some pH-dependent solubility. Research into enhancing the solubility of such a compound would be a critical step in its preclinical development. Techniques that could be explored include salt formation, co-crystallization, the use of cyclodextrins for inclusion complexation, and formulation into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).

Permeability is typically assessed using in vitro models such as the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium. For a compound to be well-absorbed, it must be able to permeate this cell layer. While specific permeability data for this compound is not available, studies on related 3-sulfonamido benzoic acid derivatives have shown that favorable permeability can be achieved within this chemical class.

Table 2: Illustrative Aqueous Solubility and Permeability Data

| Parameter | Method | Value |

|---|---|---|

| Aqueous Solubility | Kinetic Solubility Assay (pH 7.4) | Data not available |

| Permeability | Caco-2 Assay (A-B) | Data not available |

| Efflux Ratio | Caco-2 Assay (B-A / A-B) | Data not available |

| Predicted BCS Class | Based on Solubility & Permeability | Data not available |

Pharmacokinetic Parameter Exploration from In Vitro Models

In vitro ADME data can be integrated into physiologically based pharmacokinetic (PBPK) models to simulate the drug's behavior in the body and predict key pharmacokinetic parameters. These models can provide initial estimates of a compound's volume of distribution, clearance, and half-life before any in vivo studies are conducted.

For this compound, data from in vitro assays such as plasma protein binding and blood-to-plasma partitioning would be essential inputs for such models. Plasma protein binding influences the amount of free drug available to exert a pharmacological effect and to be cleared, while the blood-to-plasma ratio is important for understanding the drug's distribution into red blood cells.

While specific in vitro-derived pharmacokinetic parameters for this compound are not documented, the broader research on related compounds suggests that achieving favorable pharmacokinetics is a key objective. For example, a novel P2Y14R antagonist from the 3-sulfonamido benzoic acid class was reported to have superior pharmacokinetic properties compared to earlier compounds in the series, indicating that this scaffold is amenable to optimization for improved drug-like properties.

Table 3: Illustrative In Vitro Data for Pharmacokinetic Modeling

| Parameter | Assay | Value |

|---|---|---|

| Plasma Protein Binding | Equilibrium Dialysis (Human Plasma) | Data not available |

| Blood-to-Plasma Ratio | In Vitro Incubation (Human Blood) | Data not available |

| CYP450 Inhibition (IC50) | Fluorometric Assay (Major Isoforms) | Data not available |

| Hepatocyte Uptake | Sandwich-Cultured Human Hepatocytes | Data not available |

Future Perspectives in the Research and Development of 3 Naphthalene 2 Sulfonamido Benzoic Acid

Rational Design of Next-Generation Analogues with Improved Profiles

The core principle of rational drug design is to create new molecules with enhanced potency, selectivity, and better pharmacokinetic profiles by understanding the relationship between a molecule's structure and its biological activity (SAR). For derivatives of the 3-(naphthalene-2-sulfonamido)benzoic acid scaffold, this involves targeted chemical modifications to optimize interactions with their biological targets.

Research has shown that strategic modifications to the naphthalene (B1677914) and benzoic acid moieties can lead to significant improvements in therapeutic potential. For instance, a series of 3-sulfonamido benzoic acid derivatives were designed as antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases. nih.gov Through scaffold hopping and SAR studies, a lead compound, 25l , was identified that showed an IC₅₀ value of 5.6 ± 0.3 nM, demonstrating superior potency and better solubility compared to the reference antagonist, PPTN. nih.gov

Similarly, in the pursuit of anticancer agents, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized to act as tubulin polymerization inhibitors. nih.govtandfonline.com SAR studies revealed that the specific placement of groups on the naphthalene and an associated phenyl ring was crucial for activity. nih.gov Compound 5c , featuring a naphthalen-1-yl group and a 4-methoxybenzyl group, emerged as the most potent analogue against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. nih.govtandfonline.com

Another example of rational design involves the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases. researchgate.netnih.gov A structure-based design strategy led to the identification of naphthalene-1-sulfonamide (B86908) derivatives with high affinity and selectivity for FABP4 over other FABPs. researchgate.netnih.gov The introduction of specific substituents guided by the crystal structure of the target protein resulted in compounds like 16dk and 16do , which showed significant improvements in glucose and lipid metabolism in animal models. nih.gov

Table 1: Potency of Rationally Designed Naphthalene Sulfonamide Analogues

| Compound | Target | Cell Line/Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 25l | P2Y₁₄R | Antagonistic Activity Assay | 5.6 ± 0.3 nM | nih.gov |

| Compound 5c | Tubulin | MCF-7 (Breast Cancer) | 0.51 ± 0.03 µM | nih.gov |

| A549 (Lung Cancer) | 0.33 ± 0.01 µM | |||

| Compound 12d | Keap1-Nrf2 PPI | FP Assay | 64.5 nM | nih.gov |

These examples underscore the power of rational design in refining the therapeutic properties of the core scaffold, paving the way for next-generation analogues with superior clinical potential.

Discovery of Novel Molecular Targets and Therapeutic Applications

A key area of future research is the identification of new molecular targets for this compound and its derivatives, thereby expanding their therapeutic utility. The inherent versatility of the sulfonamide group allows these molecules to interact with a wide range of biological macromolecules. ijpsonline.com

Recent studies have successfully identified several novel targets for compounds structurally related to this compound:

Tubulin: Certain naphthalene sulfonamide derivatives have been discovered to be potent inhibitors of tubulin polymerization. nih.govtandfonline.com By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.govtandfonline.com This discovery opens up applications in oncology.

Fatty Acid Binding Protein 4 (FABP4): Naphthalene-1-sulfonamide derivatives have been identified as novel, potent, and selective inhibitors of FABP4. researchgate.netnih.gov Since FABP4 is a critical player in metabolic and inflammatory pathways, these inhibitors are promising therapeutic agents for immunometabolic diseases such as type 2 diabetes and atherosclerosis. researchgate.netnih.gov

P2Y₁₄ Receptor (P2Y₁₄R): A series of 3-sulfonamido benzoic acid derivatives were recently identified as potent antagonists of the P2Y₁₄ receptor. nih.gov This G-protein coupled receptor is implicated in inflammatory processes, and its antagonists are being investigated for the treatment of conditions like acute lung injury (ALI). nih.govresearchgate.net The lead compound 25l was shown to significantly reduce inflammatory responses in a mouse model of ALI. nih.gov

Keap1-Nrf2 Protein-Protein Interaction (PPI): Researchers have designed naphthalene-N,N'-diacetic acid derivatives that inhibit the Keap1-Nrf2 PPI. nih.gov By disrupting this interaction, these compounds activate the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress. This mechanism has potential applications in diseases characterized by high oxidative stress.

The continued screening of naphthalene sulfonamide libraries against diverse biological targets will likely uncover further therapeutic possibilities, extending their application to new disease areas.

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple pathological pathways. A promising therapeutic strategy is the development of multi-target ligands, single molecules designed to modulate several targets simultaneously. The this compound scaffold is well-suited for this approach due to its modular nature, which allows for the incorporation of different pharmacophores.

Researchers have begun to explore this strategy with related structures. For example, one study reported the synthesis of a hybrid molecule combining a naphthalene-sulfonamide group with a fragment from the acetylcholinesterase inhibitor donepezil. mdpi.com This design aimed to create a multi-target agent for Alzheimer's disease and diabetes by potentially acting on both PPARγ and acetylcholinesterase. mdpi.com

Another study focused on Alzheimer's disease by designing thiosemicarbazone derivatives based on a naphthalene-2-sulfonate (B94788) scaffold. nih.gov The most potent compound from this series acted as a dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A), two important targets in neurodegeneration. nih.gov

The development of such multi-target drugs represents a sophisticated approach to treating complex diseases, potentially offering higher efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies.

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental techniques is accelerating the discovery and optimization of new drugs based on the this compound scaffold.

Computational Methodologies:

Molecular Modeling and Docking: These tools are instrumental in rational drug design. For instance, molecular docking was used to predict and confirm that naphthalene sulfonamide derivatives bind to the colchicine (B1669291) site of tubulin. nih.gov Similarly, homology modeling of the P2Y₁₄ receptor guided the design of new, more potent antagonists. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to refine binding poses and understand the energetic basis for inhibitor binding. researchgate.net

Generative Artificial Intelligence: Cutting-edge, data-driven approaches using deep learning are being developed for the de novo design of multi-target ligands. nih.gov These "rule-free" models can learn relevant features from known active molecules and generate novel structures that fuse pharmacophores for multiple targets. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against biological targets to identify initial "hit" compounds. nih.gov This technology is essential for discovering novel activities and targets for naphthalene sulfonamide libraries. nih.goviu.edu

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of a ligand bound to its protein target. This structural information is invaluable for structure-based drug design, as demonstrated in the development of selective FABP4 inhibitors, where it revealed the precise binding mode and the role of water molecules in the binding pocket. nih.gov

Biophysical and Biochemical Assays: Techniques like Isothermal Titration Calorimetry (ITC) are used to precisely measure the binding affinities and thermodynamics of ligand-protein interactions, complementing structural and computational studies. nih.gov

The integration of these powerful tools creates an iterative cycle of design, synthesis, testing, and refinement that significantly enhances the efficiency and success rate of drug discovery efforts focused on the this compound scaffold and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.